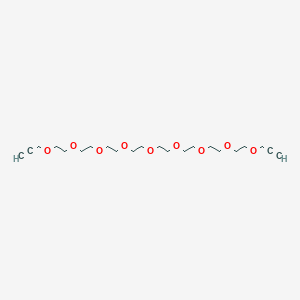

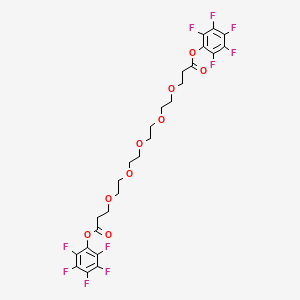

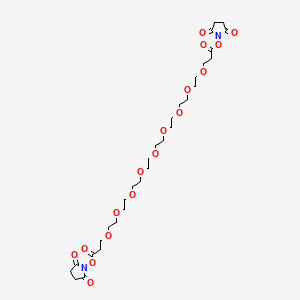

![molecular formula C27H28BrNO3 B606253 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid

Overview

Description

BMS-8 is a small molecule inhibitor that targets the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown potential in cancer immunotherapy by inhibiting the PD-1/PD-L1 interaction, which is a critical pathway for immune evasion by cancer cells .

Scientific Research Applications

BMS-8 has several scientific research applications, including:

Cancer Immunotherapy: BMS-8 inhibits the PD-1/PD-L1 interaction, enhancing the immune response against cancer cells

Biochemical Research: It is used to study the PD-1/PD-L1 pathway and its role in immune regulation.

Drug Development: BMS-8 serves as a lead compound for developing new inhibitors targeting the PD-1/PD-L1 interaction.

Safety and Hazards

Mechanism of Action

BMS-8 exerts its effects by binding directly to PD-L1, inducing the formation of PD-L1 homodimers. This dimerization occludes the PD-1 interaction surface on PD-L1, thereby preventing PD-1 from binding to PD-L1. This blockade enhances the immune response against cancer cells by preventing the inhibitory signaling that PD-1/PD-L1 interaction would normally induce .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-8 involves the preparation of biphenyl-conjugated bromotyrosine. The synthetic route includes the following steps:

Bromination: The introduction of a bromine atom into the tyrosine derivative.

Biphenyl Conjugation: The bromotyrosine is then conjugated with a biphenyl group through a series of coupling reactions.

Industrial Production Methods

While specific industrial production methods for BMS-8 are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

BMS-8 undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromotyrosine moiety can be substituted with other functional groups.

Coupling Reactions: The biphenyl conjugation involves coupling reactions that form the final product.

Common Reagents and Conditions

Bromination: Bromine or bromine-containing reagents are used under controlled conditions.

Coupling Reagents: Palladium-catalyzed coupling reactions are commonly employed.

Major Products

The major product formed from these reactions is the biphenyl-conjugated bromotyrosine, which is a key intermediate in the synthesis of BMS-8 .

Comparison with Similar Compounds

Similar Compounds

BMS-202: Another small molecule inhibitor of the PD-1/PD-L1 interaction.

BMS-1166: A related compound with similar inhibitory activity

Uniqueness

BMS-8 is unique in its ability to induce PD-L1 dimerization, which is a distinct mechanism compared to other inhibitors that primarily block the interaction without inducing dimerization. This unique mechanism may offer advantages in terms of potency and specificity .

Properties

IUPAC Name |

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBPPWUGITQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?

A1: BMS-8 binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:

Q2: What are the downstream effects of BMS-8 mediated PD-L1 dimerization?

A2: Inhibiting the PD-1/PD-L1 interaction with BMS-8 leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.

Q3: What is the molecular formula and weight of BMS-8?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of BMS-8, they can be deduced from its chemical name, this compound.

Q4: Is there any spectroscopic data available for BMS-8?

A4: The provided abstracts do not offer specific spectroscopic data for BMS-8.

Q5: How do modifications to the BMS-8 structure affect its inhibitory activity?

A5: Research suggests that the displacement of BMS-8 derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.

Q6: Are there any specific pharmacophore elements that are crucial for BMS-8 activity?

A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of BMS-8 and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.

Q7: What is known about the stability of BMS-8 under various conditions?

A7: The provided research abstracts do not discuss the stability of BMS-8 under different conditions or formulation strategies.

Q8: Has BMS-8 shown efficacy in preclinical models?

A8: Yes, a stapled peptide-based PROTAC utilizing BMS-8 as the PD-L1 binding moiety demonstrated superior efficacy compared to BMS-8 alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the BMS-8 scaffold.

Q9: Are there any published clinical trials evaluating BMS-8?

A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving BMS-8.

Q10: What computational tools are being used to study BMS-8 and design more potent derivatives?

A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of BMS-8 and its derivatives. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

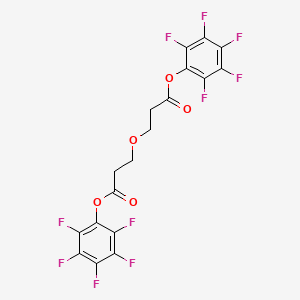

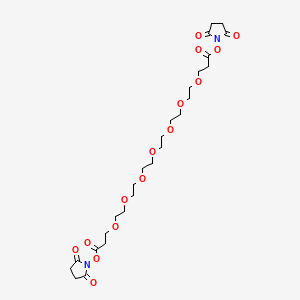

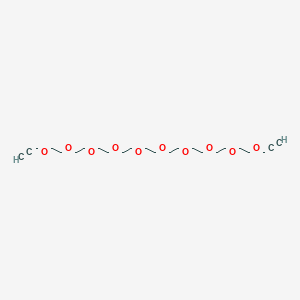

![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)